Heptamethine cyanine dye-1 Heptamethine cyanine dye-1 Heptamethine cyanine dye-1 is a near-infrared cyanine dye for fluorescence imaging in biological systems.
Brand Name: Vulcanchem
CAS No.: 162411-29-2
VCID: VC0007371
InChI: InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1
SMILES: CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]
Molecular Formula: C₄₂H₄₄ClIN₂
Molecular Weight: 739.2 g/mol

Heptamethine cyanine dye-1

CAS No.: 162411-29-2

Cat. No.: VC0007371

Molecular Formula: C₄₂H₄₄ClIN₂

Molecular Weight: 739.2 g/mol

* For research use only. Not for human or veterinary use.

Heptamethine cyanine dye-1 - 162411-29-2

Specification

CAS No. 162411-29-2
Molecular Formula C₄₂H₄₄ClIN₂
Molecular Weight 739.2 g/mol
IUPAC Name (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide
Standard InChI InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1
Standard InChI Key CNQCCCLLXKARPK-UHFFFAOYSA-M
Isomeric SMILES CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]
SMILES CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]
Canonical SMILES CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]

Introduction

Chemical and Physical Properties

Structural Characteristics

The dye’s structure includes a central chloro-substituted indole ring and an iodinated benzoxazole moiety, linked via a heptamethine chain (Table 1). This configuration stabilizes the excited state, resulting in strong NIR fluorescence .

Table 1: Key Chemical Properties of Heptamethine Cyanine Dye-1

PropertyValue
CAS Number162411-29-2
Molecular FormulaC<sub>42</sub>H<sub>44</sub>ClIN<sub>2</sub>
Molecular Weight739.17 g/mol
Solubility50 mg/mL in DMSO
Storage Conditions-20°C (dry, dark)
Spectral Range750–850 nm

Data derived from .

Stability and Solubility

The dye demonstrates stability in DMSO at 50 mg/mL (67.64 mM), though prolonged storage requires protection from light and moisture to prevent degradation . Lyophilized powders remain stable for years at -80°C, while solutions retain activity for one month at -20°C .

Mechanisms of Tumor Targeting

Selective Accumulation in Cancer Cells

Heptamethine cyanine dye-1 accumulates preferentially in malignant cells due to overexpression of OATPs in cancer membranes. Competitive inhibition experiments with bromosulfophthalein (BSP) confirm OATP-mediated transport, with >90% uptake blockade . In prostate cancer xenografts, the dye achieves tumor-to-normal tissue ratios of 8:1 within 24 hours post-injection .

Subcellular Localization

Once internalized, the dye localizes to mitochondria and lysosomes, as shown by co-staining with organelle-specific trackers . This dual localization exploits the altered metabolic and pH profiles of cancer cells, enhancing retention.

Applications in Biological Imaging

Preclinical Cancer Detection

In transgenic mouse models of intestinal tumors, heptamethine cyanine dye-1 enabled detection of submillimeter lesions via NIR imaging . Metastases in lung and liver were visualized with a sensitivity of 10<sup>3</sup> cells, outperforming MRI in early-stage detection .

Circulating Tumor Cell Identification

The dye differentiates cancer cells from normal leukocytes in blood samples. In spiking experiments, it detected 1 cancer cell per 10<sup>6</sup> peripheral blood mononuclear cells (PBMCs), offering a rapid liquid biopsy tool .

Drug-Dye Conjugates for Theranostics

Crizotinib Conjugate for Glioblastoma

Conjugation of heptamethine cyanine dye-1 to the anaplastic lymphoma kinase (ALK) inhibitor crizotinib produced a theranostic agent with dual imaging and cytotoxic functions. The conjugate exhibited a 110-fold increase in potency (EC<sub>50</sub> = 50.9 nM) compared to free crizotinib in glioblastoma cell lines . Combination with temozolomide synergistically enhanced efficacy (492-fold improvement) .

Table 2: Anticancer Activity of Crizotinib-Dye Conjugate

MetricValue (Conjugate)Value (Crizotinib)
EC<sub>50</sub> (Glioblastoma)50.9 nM5,600 nM
IC<sub>50</sub> (Proliferation)4.7 nM520 nM

Data from .

Mechanism of Enhanced Delivery

The conjugate exploits OATP-mediated uptake to bypass efflux pumps (e.g., P-glycoprotein), overcoming drug resistance . The dye moiety also facilitates real-time tracking of drug distribution in tumors .

Photophysical Behavior and Technical Considerations

Photoisomerization and Blinking Dynamics

Recent studies reveal that heptamethine cyanine dye-1 undergoes reversible photoisomerization, generating a red-emissive state (λ<sub>em</sub> ≈ 700 nm) alongside its primary NIR emission . This property complicates single-molecule tracking but enables super-resolution microscopy via stochastic switching .

Optimization for Imaging

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, human trials require addressing batch-to-batch variability in dye synthesis and long-term toxicity profiling. Current Good Manufacturing Practice (cGMP)-compliant production methods are under development .

Expanding Therapeutic Payloads

Ongoing research conjugates the dye to antibodies, siRNA, and chemotherapeutics (e.g., doxorubicin). Preliminary data show enhanced tumor penetration and reduced off-target effects .

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